molecular formula C15H12BrNO3 B239691 Methyl 2-[(4-bromobenzoyl)amino]benzoate

Methyl 2-[(4-bromobenzoyl)amino]benzoate

Cat. No. B239691
M. Wt: 334.16 g/mol
InChI Key: HHFYIQLCRNOEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-bromobenzoyl)amino]benzoate is a research chemical that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. It is a derivative of benzoic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 2-[(4-bromobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(4-bromobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-bromobenzoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It has also been shown to have high purity and stability. However, its limitations include the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on methyl 2-[(4-bromobenzoyl)amino]benzoate. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in vivo. Overall, methyl 2-[(4-bromobenzoyl)amino]benzoate has shown promise as a research chemical with potential applications in medicinal chemistry.

Synthesis Methods

Methyl 2-[(4-bromobenzoyl)amino]benzoate can be synthesized using various methods. One method involves the reaction of 4-bromobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoic acid with methyl anthranilate using a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods yield the desired product with high purity.

Scientific Research Applications

Methyl 2-[(4-bromobenzoyl)amino]benzoate has shown potential as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

properties

Product Name

Methyl 2-[(4-bromobenzoyl)amino]benzoate

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)

InChI Key

HHFYIQLCRNOEDD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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